A Technical Guide to Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate: Synthesis, Properties, and Applications
A Technical Guide to Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, an arylboronic ester of significant interest in modern synthetic chemistry. This document details its synthesis, elucidates its key physicochemical properties, and explores its applications, particularly as a versatile building block in palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require a comprehensive understanding of this valuable reagent. We will delve into the causality behind synthetic choices, present validated protocols, and contextualize its utility in the development of complex molecules.
Introduction: The Significance of Arylboronic Esters
Arylboronic acids and their corresponding esters are a cornerstone of contemporary organic synthesis. Their stability, low toxicity, and remarkable versatility have established them as indispensable reagents, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] These compounds serve as critical precursors in the pharmaceutical, agrochemical, and materials science industries.[1][2]
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate belongs to this vital class of molecules. It is distinguished by an ethyl benzoate group positioned ortho to a boronic ester functional group, which is protected by a 1,3-propanediol-derived dioxaborinane ring. This specific substitution pattern and protecting group impart unique reactivity and stability, making it a valuable tool for introducing the 2-(ethoxycarbonyl)phenyl moiety into complex molecular architectures. Its primary utility lies in its role as a coupling partner in the synthesis of biaryl compounds, which are common structural motifs in drug candidates and functional materials.[3]
Synthesis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
The synthesis of arylboronic esters can be broadly approached via two primary strategies: the reaction of an organometallic intermediate with a borate ester or the palladium-catalyzed borylation of an aryl halide.[4] For Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a common and reliable method involves the formation of an organometallic species from a suitable precursor, followed by trapping with a boron electrophile and subsequent esterification.
Synthetic Strategy: The Organometallic Route
The most direct synthesis involves a halogen-metal exchange from ethyl 2-bromobenzoate, generating an ortho-lithiated or Grignard reagent. This highly reactive intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, at low temperatures. The choice of a trialkyl borate with bulky alkoxy groups helps to prevent over-addition (formation of tetracoordinate borate complexes). The resulting boronate species is then hydrolyzed under acidic conditions to the boronic acid, which is subsequently esterified with 1,3-propanediol to yield the final, more stable dioxaborinane product.
Causality Behind Experimental Choices:
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Low Temperature (-78 °C): The initial halogen-metal exchange and subsequent borylation are performed at cryogenic temperatures to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions, such as attack on the ester moiety of another molecule.
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Triisopropyl Borate: This reagent is an excellent electrophilic source of boron. The isopropyl groups are sterically hindering, which minimizes the potential for the formation of diaryl- and triarylborane byproducts.
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Esterification with 1,3-Propanediol: While the free boronic acid can be isolated, it is often prone to dehydration to form cyclic boroxine anhydrides. Converting it to the 1,3,2-dioxaborinane ester enhances its stability, improves its solubility in organic solvents, and makes it easier to handle and purify via chromatography.
Experimental Workflow Diagram
Caption: Synthetic workflow for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Detailed Laboratory Protocol
Materials:
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Ethyl 2-bromobenzoate
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n-Butyllithium (n-BuLi) in hexanes or Magnesium turnings
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Triisopropyl borate
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Anhydrous Tetrahydrofuran (THF)
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1,3-Propanediol
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Hydrochloric acid (aqueous solution)
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Toluene
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with ethyl 2-bromobenzoate (1.0 eq) and dissolved in anhydrous THF.
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Organometallic Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred for 1 hour at this temperature.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
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Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
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Esterification: The organic solvent is removed under reduced pressure. The crude boronic acid residue is redissolved in toluene, and 1,3-propanediol (1.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically until no more water is collected.
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Purification: The solvent is evaporated, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate as a pure compound.
Physicochemical Properties
The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 850567-60-1 | [3] |
| Molecular Formula | C₁₂H₁₅BO₄ | [3] |
| Molecular Weight | 234.06 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.12 g/cm³ | [3] |
| Boiling Point | 380.3 ± 25.0 °C at 760 mmHg | [3] |
| Storage Conditions | Store in a dry, sealed container at 2-8 °C | [3] |
Applications in Organic Synthesis
The primary application of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals, natural products, and conjugated polymers.
Role in Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the boronic ester undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with an aryl or vinyl halide (or triflate). The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.
The presence of the ortho-ethyl benzoate group can influence the reaction's efficiency and selectivity and serves as a functional handle for subsequent chemical transformations. This makes the reagent particularly useful for building complex, multi-substituted aromatic systems.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its robust synthesis, enhanced stability due to the dioxaborinane protecting group, and strategic placement of the ethyl benzoate functionality make it an ideal building block for complex molecular synthesis. Its proficient use in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to biaryl structures that are central to the discovery and development of new pharmaceuticals and advanced materials. This guide has provided the fundamental knowledge required for its effective synthesis, handling, and application, empowering researchers to leverage its full potential in their scientific endeavors.
References
-
MySkinRecipes. ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. [Link]
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
PubChem. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]
- Google Patents. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.
-
Lima, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5583. [Link]
Sources
- 1. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate [myskinrecipes.com]
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